Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone
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Overview
Description
Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a methoxy group, and a phenylpiperazine sulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a phenolic precursor using methyl iodide in the presence of a base.
Attachment of the Phenylpiperazine Sulfonyl Group: This step involves the sulfonylation of phenylpiperazine with a sulfonyl chloride derivative, followed by coupling with the methoxy-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, solvent systems, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine: Shares the azepane and methoxy groups but lacks the phenylpiperazine sulfonyl group.
Azepan-1-yl(4-tert-butylphenyl)methanone: Contains the azepane ring but has a tert-butylphenyl group instead of the methoxy and phenylpiperazine sulfonyl groups.
Uniqueness
Azepan-1-yl{2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}methanone is unique due to the presence of the phenylpiperazine sulfonyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O4S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
azepan-1-yl-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]methanone |
InChI |
InChI=1S/C24H31N3O4S/c1-31-23-12-11-21(19-22(23)24(28)26-13-7-2-3-8-14-26)32(29,30)27-17-15-25(16-18-27)20-9-5-4-6-10-20/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3 |
InChI Key |
HMXSHPOLVGICKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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